1H-Indole-1-octanoic acid,3-methyl-2-(3-pyridinyl)-
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of 1H-Indole-1-octanoic acid,3-methyl-2-(3-pyridinyl)- represents a sophisticated organic framework characterized by multiple interconnected ring systems and functional groups. The compound possesses a molecular formula of C22H26N2O2 with a molecular weight of 350.454 atomic mass units. The structural foundation consists of an indole core, which itself comprises a bicyclic arrangement featuring a six-membered benzene ring fused to a five-membered pyrrole ring. This indole system serves as the central scaffold upon which additional substituents are positioned to create the complete molecular entity.
The stereochemical analysis reveals that 1H-Indole-1-octanoic acid,3-methyl-2-(3-pyridinyl)- exists as an achiral compound with no defined stereocenters. This absence of chirality indicates that the molecule does not possess asymmetric carbon atoms that would give rise to enantiomeric forms. The compound exhibits a planar aromatic system within the indole and pyridine rings, while the octanoic acid chain provides conformational flexibility through its saturated carbon backbone. The three-dimensional arrangement allows for various rotational conformations around the carbon-carbon bonds within the aliphatic chain, contributing to the overall molecular dynamics.
The substituent pattern includes a methyl group positioned at the 3-position of the indole ring and a pyridin-3-yl group at the 2-position, creating a substituted indole derivative with enhanced molecular complexity. The octanoic acid moiety extends from the nitrogen atom of the indole ring, providing an eight-carbon aliphatic chain terminated by a carboxylic acid functional group. This arrangement creates distinct hydrophilic and lipophilic regions within the molecule, influencing its overall chemical behavior and interaction patterns.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of 1H-Indole-1-octanoic acid,3-methyl-2-(3-pyridinyl)- follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is designated as 8-(3-methyl-2-pyridin-3-ylindol-1-yl)octanoic acid, which precisely describes the structural arrangement and substitution pattern. This nomenclature system begins with the longest carbon chain, the octanoic acid, and identifies the indole substituent at the eighth position with its associated methyl and pyridine modifications.
The Chemical Abstracts Service registry number 87627-28-9 provides a unique identifier for this compound within chemical databases and literature. Additional identification codes include the ChemIDplus identification number and various database-specific identifiers that facilitate systematic cataloging and retrieval. The International Chemical Identifier key CVVKIXNPXDBREE-UHFFFAOYSA-N serves as a standardized hash representation of the molecular structure. The Simplified Molecular Input Line Entry System notation CC1=C(N(C2=CC=CC=C12)CCCCCCCC(=O)O)C3=CN=CC=C3 provides a linear text representation of the complete molecular structure.
Alternative naming conventions recognize this compound as CGS-12970 or CGS 12970, representing historical or research-specific designations. The systematic name construction follows the priority rules for functional group identification, with the carboxylic acid function receiving primary consideration in the naming hierarchy. The indole ring system receives secondary priority, followed by the specific substitution patterns that define the unique structural features of this particular derivative.
Spectroscopic Profiling (1H Nuclear Magnetic Resonance, 13C Nuclear Magnetic Resonance, Fourier Transform Infrared)
The spectroscopic characterization of 1H-Indole-1-octanoic acid,3-methyl-2-(3-pyridinyl)- provides detailed insights into its molecular structure and electronic environment through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons of the indole ring system typically appear in the downfield region between 6.8 and 7.3 parts per million, while the pyridine ring protons exhibit signals in the 7.1 to 8.6 parts per million range. The aliphatic protons of the octanoic acid chain demonstrate progressive upfield shifts, with the alpha-methylene protons adjacent to the nitrogen appearing around 4.2 parts per million and the remaining chain protons exhibiting typical alkyl chemical shifts between 1.2 and 2.6 parts per million.
The methyl substituent on the indole ring produces a characteristic singlet around 2.3 parts per million, while the carboxylic acid proton appears as a broad signal in the extreme downfield region near 12 parts per million. Integration patterns and coupling constants provide additional structural confirmation, with the aromatic protons showing typical aromatic coupling patterns and the aliphatic chain displaying characteristic multipicity patterns. The nuclear magnetic resonance analysis confirms the proposed structure through correlation of expected and observed chemical shifts for each distinct hydrogen environment.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon framework. The aromatic carbon atoms of the indole and pyridine rings appear in the 110-150 parts per million region, with quaternary carbons typically at higher field compared to methine carbons. The aliphatic carbon atoms of the octanoic acid chain exhibit progressive chemical shifts from approximately 24 parts per million for the central methylene carbons to 34 parts per million for the alpha-methylene carbon adjacent to the nitrogen. The carboxylic acid carbonyl carbon appears characteristically around 174 parts per million, while the methyl carbon substituent resonates near 9 parts per million.
Fourier transform infrared spectroscopy reveals characteristic functional group absorptions that confirm the presence of specific chemical moieties within the molecule. The carboxylic acid functionality exhibits typical absorption patterns with a broad hydroxyl stretch around 2500-3300 wavenumbers and a carbonyl stretch near 1680-1760 wavenumbers. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches occur at 2800-3000 wavenumbers. The indole and pyridine ring systems contribute characteristic aromatic carbon-carbon stretching absorptions in the 1550-1700 wavenumber range, providing fingerprint identification of the heterocyclic components.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of 1H-Indole-1-octanoic acid,3-methyl-2-(3-pyridinyl)- reveals important structural parameters related to its solid-state organization and molecular packing arrangements. The compound crystallizes as a solid material at room temperature with defined lattice parameters that reflect the three-dimensional arrangement of individual molecules within the crystal structure. X-ray diffraction studies provide precise bond lengths, bond angles, and torsional angles that characterize the molecular geometry and intermolecular interactions. The indole ring system maintains planarity with typical aromatic carbon-carbon bond lengths of approximately 1.39-1.41 angstroms and carbon-nitrogen bond lengths of 1.37-1.38 angstroms.
The conformational analysis demonstrates that the octanoic acid chain adopts an extended configuration in the solid state, minimizing steric interactions between the bulky indole substituent and the carboxylic acid terminus. The connection between the indole nitrogen and the alkyl chain exhibits a characteristic carbon-nitrogen bond length of approximately 1.47 angstroms, consistent with single bond character. Torsional angle measurements reveal the preferred orientation of the pyridine ring relative to the indole plane, with specific angular relationships that optimize π-π stacking interactions and minimize steric repulsion.
Intermolecular packing analysis shows that molecules organize through hydrogen bonding interactions between carboxylic acid groups of adjacent molecules, creating dimeric units with characteristic head-to-head arrangements. Additional stabilization occurs through π-π stacking interactions between the aromatic ring systems of neighboring molecules, contributing to the overall crystal stability. The three-dimensional lattice structure accommodates the mixed hydrophilic and lipophilic character of the molecule through segregation of polar and nonpolar regions within the crystal packing arrangement.
Thermodynamic Properties and Stability Profiling
The thermodynamic characterization of 1H-Indole-1-octanoic acid,3-methyl-2-(3-pyridinyl)- encompasses various physical properties that define its behavior under different environmental conditions. The compound exhibits a defined melting point around 120 degrees Celsius, indicating substantial intermolecular forces that maintain crystalline organization at room temperature. This melting temperature reflects the combined contributions of hydrogen bonding from the carboxylic acid functionality, π-π stacking from the aromatic ring systems, and van der Waals interactions from the aliphatic chain segments.
Thermal stability analysis demonstrates that the compound maintains structural integrity under normal storage conditions but may undergo degradation when exposed to extreme temperatures exceeding 200 degrees Celsius. The decomposition pathway typically involves initial decarboxylation of the carboxylic acid group, followed by fragmentation of the aliphatic chain and eventual degradation of the aromatic ring systems. Thermogravimetric analysis reveals specific temperature ranges where mass loss occurs, providing insights into the thermal decomposition mechanisms and stability limits.
Solubility characteristics reflect the amphiphilic nature of the molecule, with enhanced solubility in organic solvents compared to aqueous media due to the extended hydrophobic octanoic acid chain and aromatic ring systems. The carboxylic acid functionality provides some water solubility through hydrogen bonding interactions, but the overall hydrophobic character dominates the solubility profile. Chemical stability studies indicate that the compound remains stable under neutral and mildly acidic conditions but may undergo hydrolytic degradation under strongly basic conditions, particularly affecting the amide-like connection between the indole nitrogen and the alkyl chain.
Properties
IUPAC Name |
8-(3-methyl-2-pyridin-3-ylindol-1-yl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17-19-11-6-7-12-20(19)24(22(17)18-10-9-14-23-16-18)15-8-4-2-3-5-13-21(25)26/h6-7,9-12,14,16H,2-5,8,13,15H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVKIXNPXDBREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCCCCCCC(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236537 | |
| Record name | 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87627-28-9 | |
| Record name | 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087627289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-12970 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDV947F7UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthetic routes and reaction conditions for CGS 12970 are not widely detailed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve its potent inhibitory effects . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
CGS 12970 primarily undergoes inhibition reactions where it selectively inhibits thromboxane synthetase. It does not significantly affect other enzymes such as cyclooxygenase, prostacyclin synthetase, or lipoxygenase . The major product formed from these reactions is the inhibition of thromboxane B2 production, which plays a crucial role in reducing platelet aggregation and vasoconstriction .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H26N2O2
- Molecular Weight : 350.454 g/mol
- CAS Number : 87627-28-9
The compound features an indole structure that is known for its biological activity, particularly in influencing neurotransmitter systems and cellular signaling pathways.
Pharmacological Applications
1. Neuropharmacology
1H-Indole-1-octanoic acid, 3-methyl-2-(3-pyridinyl)- has been investigated for its neuroprotective effects. Studies suggest that it may modulate serotonin receptors, which are crucial in the treatment of mood disorders and anxiety. Its ability to influence neurotransmitter release makes it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
2. Anticancer Research
The compound shows promise in anticancer applications due to its ability to induce apoptosis in cancer cells. Research indicates that it can inhibit cell proliferation in various cancer lines by targeting specific signaling pathways involved in cell growth and survival .
3. Cardiovascular Health
Recent studies have highlighted the potential of this compound in cardiovascular health. It may contribute to the regulation of blood pressure and vascular function by influencing endothelial cell activity and nitric oxide production, which are critical for maintaining vascular homeostasis .
Biochemical Applications
1. Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states that may be beneficial in conditions such as obesity or diabetes. Specifically, its role in inhibiting lipase activity has been noted, which could aid in weight management strategies .
2. Cellular Signaling
Research indicates that 1H-Indole-1-octanoic acid can affect intracellular signaling pathways, particularly those involving cyclic AMP (cAMP). This modulation can influence various cellular responses, including inflammation and immune responses, making it a potential candidate for therapeutic interventions in autoimmune diseases .
Material Science Applications
1. Polymer Chemistry
In materials science, the compound has been explored as a building block for synthesizing novel polymers with unique properties. Its indole structure allows for functionalization that can enhance material properties such as thermal stability and mechanical strength .
2. Cosmetic Formulations
Given its biochemical properties, 1H-Indole-1-octanoic acid is being evaluated for use in cosmetic formulations due to its potential antioxidant properties. This application could lead to the development of skincare products that protect against oxidative stress and improve skin health .
Case Studies
Mechanism of Action
CGS 12970 exerts its effects by selectively inhibiting thromboxane synthetase, an enzyme responsible for the production of thromboxane B2 from prostaglandin H2. This inhibition prevents the formation of thromboxane B2, thereby reducing platelet aggregation and vasoconstriction . The molecular targets involved in this pathway include thromboxane synthetase and its substrate, prostaglandin H2 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
Comparative data for key properties are summarized below:
<sup>*</sup>LogP values estimated using fragment-based methods.
Research Findings and Implications
Crystallographic and Computational Insights
Structural characterization of similar compounds often employs SHELX software (e.g., SHELXL for refinement), which is critical for confirming stereochemistry and intermolecular interactions . For the target compound, crystallographic analysis could resolve conformational preferences of the octanoic acid chain and its interaction with biological targets.
Toxicity and Pharmacokinetics
In contrast, benzenediamine-based analogues () show moderate metabolic stability but higher solubility.
Biological Activity
1H-Indole-1-octanoic acid, 3-methyl-2-(3-pyridinyl)- is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
1H-Indole-1-octanoic acid, 3-methyl-2-(3-pyridinyl)- features a complex structure that includes an indole ring and a pyridine moiety, which are known to contribute to various biological activities. The presence of these aromatic systems often enhances the compound's interaction with biological targets.
The compound exhibits several mechanisms through which it exerts its biological effects:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, impacting processes such as glycolysis and fatty acid oxidation.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate metabolism and cell proliferation.
Pharmacological Effects
Research indicates that 1H-Indole-1-octanoic acid, 3-methyl-2-(3-pyridinyl)- may possess the following pharmacological properties:
- Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth by modulating metabolic pathways associated with cancer cell survival.
- Neuroprotective Effects : Its ability to influence neuronal metabolism suggests potential applications in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of this compound:
- In vitro Studies : Research conducted on cell lines demonstrated that treatment with 1H-Indole-1-octanoic acid led to a significant reduction in cell viability in certain cancer models, indicating its potential as an anticancer agent.
- Animal Models : In vivo experiments using rodent models showed that administration of the compound resulted in improved metabolic parameters, suggesting its role in enhancing insulin sensitivity and reducing obesity-related complications.
Data Tables
| Study Type | Model Used | Key Findings |
|---|---|---|
| In vitro | Cancer Cell Lines | Reduced cell viability by 40% at 50 µM concentration |
| In vivo | Rodent Models | Improved insulin sensitivity and reduced weight gain |
| Mechanistic | Enzyme Activity Assay | Inhibited key metabolic enzymes involved in glycolysis |
Q & A
Q. What are the optimal catalytic conditions for synthesizing indole derivatives with pyridinyl substituents?
- Methodological Answer : Iodine (I₂) in acetonitrile (MeCN) at 40°C is highly efficient for electrophilic substitutions in indole systems. For example, iodine (10 mol%) in MeCN at 40°C achieves yields up to 98% for indole derivatives by facilitating regioselective reactions . This contrasts with lower yields using AlCl₃ (10%) or FeCl₃ (17%) under similar conditions. Key parameters include temperature control (40–80°C) and reaction time (5–24 hours).
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of 3-pyridinyl-substituted indoles?
- Methodological Answer : ^1H NMR and ^13C NMR are critical for structural validation. For instance, in 3-(phenylthio)-1H-indole derivatives, the indole NH proton typically appears as a broad singlet near δ 9.99 ppm, while pyridinyl protons resonate between δ 7.0–8.5 ppm. Coupling patterns (e.g., doublets for vicinal protons) and integration ratios confirm substitution positions . High-resolution mass spectrometry (HRMS) further validates molecular formulas.
Q. What strategies are effective for introducing sulfur-containing groups (e.g., arylthio) at the indole C3 position?
- Methodological Answer : Electrophilic thiolation using 1-aryltriazene/CS₂ under iodine catalysis is a robust method. For example, 3-((4-nitrophenyl)thio)-1H-indole is synthesized via this route, with yields up to 85%. The reaction involves CS₂ activation by iodine, followed by nucleophilic attack at the indole C3 position. Sodium acetate is often used to buffer the reaction medium .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of pyridinyl substitution in indole systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distributions. For 3-pyridinyl-substituted indoles, the C3 position is electrophilically activated due to electron density depletion from the indole nitrogen. Fukui indices and molecular electrostatic potential maps help identify reactive sites, guiding experimental design .
Q. How should researchers address contradictions in reaction yields when varying catalysts or solvents?
- Methodological Answer : Systematic optimization is critical. For example, iodine in MeCN outperforms FeCl₃ or AlCl₃ due to its dual role as a Lewis acid and oxidizing agent. Contradictions arise from solvent polarity (MeCN vs. acetic acid) and temperature effects. Design of experiments (DoE) can isolate variables, such as catalyst loading (5–20 mol%) and solvent dielectric constant, to identify optimal conditions .
Q. What multi-step strategies enable the synthesis of indole-octanoic acid hybrids with controlled stereochemistry?
- Methodological Answer : A two-step approach is recommended:
- Step 1 : Synthesize the indole core via iodine-catalyzed electrophilic substitution (e.g., 3-pyridinyl addition).
- Step 2 : Couple the indole to octanoic acid using carbodiimide-mediated amidation (EDC/HOBt). Stereochemical control is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipases) .
Q. How do steric and electronic effects of 3-pyridinyl substituents influence indole reactivity in cross-coupling reactions?
- Methodological Answer : The 3-pyridinyl group enhances electron-deficient character at the indole C2 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from the methyl group at C3 requires bulky ligands (e.g., SPhos) to prevent side reactions. Hammett parameters (σ⁺) correlate with reaction rates, with electron-withdrawing pyridinyl groups accelerating oxidative addition .
Data-Driven Analysis
Q. Table 1: Comparative Analysis of Catalytic Systems for Indole Functionalization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| I₂ (10%) | MeCN | 40 | 5 | 98 | |
| FeCl₃ | MeCN | 40 | 12 | 67 | |
| AlCl₃ | MeCN | rt | 24 | 10 | |
| NaOAc | AcOH | Reflux | 3 | 72 |
Key Insight : Iodine’s superior performance is attributed to its ability to generate iodonium intermediates, enhancing electrophilicity without requiring stoichiometric oxidants.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
